REACTION_CXSMILES
|
[CH2:1]([NH2:9])[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH3:8].[CH3:10][CH:11]1[S:15](=[O:17])(=[O:16])[O:14][CH2:13][CH2:12]1>CC(=O)CC>[CH2:1]([NH:9][CH2:13][CH2:12][CH:11]([S:15]([OH:17])(=[O:16])=[O:14])[CH3:10])[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH3:8]
|
Name
|
|
Quantity
|
2 g
|
Type
|
reactant
|
Smiles
|
C(CCCCCCC)N
|
Name
|
|
Quantity
|
2.21 g
|
Type
|
reactant
|
Smiles
|
CC1CCOS1(=O)=O
|
Name
|
|
Quantity
|
17 mL
|
Type
|
solvent
|
Smiles
|
CC(CC)=O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The solution was stirred
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
at reflux for 2 hours
|
Duration
|
2 h
|
Type
|
FILTRATION
|
Details
|
The solid was collected by filtration
|
Type
|
WASH
|
Details
|
washed with acetone (2×25 mL)
|
Type
|
CUSTOM
|
Details
|
dried in vacuo
|
Type
|
STIRRING
|
Details
|
The suspension was stirred for 5 minutes
|
Duration
|
5 min
|
Type
|
FILTRATION
|
Details
|
The solid was collected by filtration
|
Type
|
WASH
|
Details
|
washed with acetone (2×25 mL)
|
Type
|
CUSTOM
|
Details
|
dried in vacuo
|
Name
|
|
Type
|
|
Smiles
|
C(CCCCCCC)NCCC(C)S(=O)(=O)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |